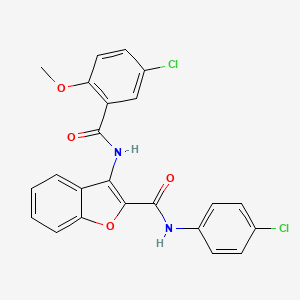
3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide, also known as CCNB, is a synthetic compound that belongs to the benzofuran class of molecules. CCNB has been of great interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide involves the inhibition of various cellular pathways that are involved in cancer growth, neurodegeneration, and inflammation. 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide also inhibits the activation of Akt, a protein kinase that regulates cell survival and growth. Additionally, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide inhibits the activation of STAT3, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been shown to inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for its target pathways, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide also has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
For 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide research include the development of more potent and selective analogs, the investigation of its potential for combination therapy with other drugs, and the exploration of its potential for treating other diseases.
Métodos De Síntesis
The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline in the presence of a base to form the amide intermediate. Finally, the amide intermediate is reacted with 2-bromo-5-chlorobenzofuran in the presence of a palladium catalyst to form 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation. In anti-inflammatory therapy, 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-[(5-chloro-2-methoxybenzoyl)amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-18-11-8-14(25)12-17(18)22(28)27-20-16-4-2-3-5-19(16)31-21(20)23(29)26-15-9-6-13(24)7-10-15/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVAWBYHPAVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


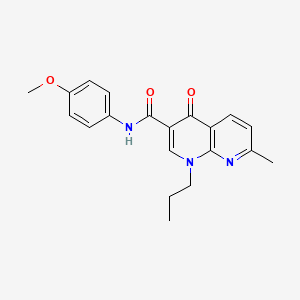
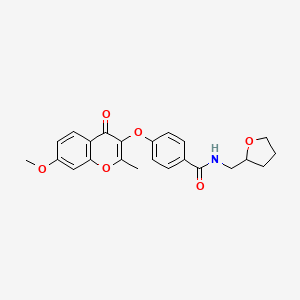
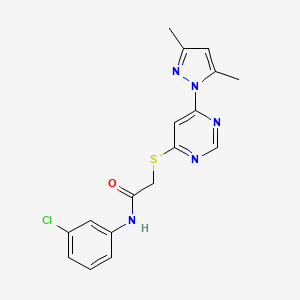
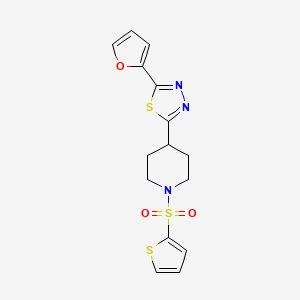
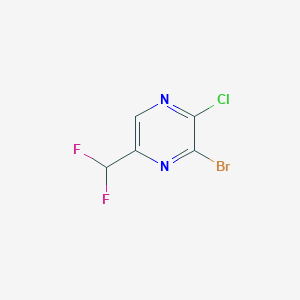
![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)
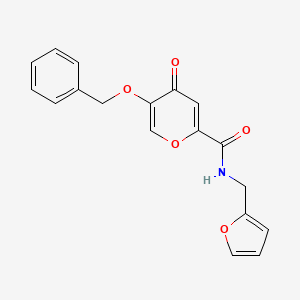
![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)
